molecular formula C11H21NO3 B071001 Tert-butyl 4-methoxypiperidine-1-carboxylate CAS No. 188622-27-7

Tert-butyl 4-methoxypiperidine-1-carboxylate

Cat. No.: B071001
CAS No.: 188622-27-7
M. Wt: 215.29 g/mol
InChI Key: WATASAJREKAPOT-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxypiperidine-1-carboxylate is a high-value, Boc-protected piperidine derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a precursor for the introduction of the 4-methoxypiperidine moiety into more complex target molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic organic chemistry, acting as a robust yet readily removable protecting group for secondary amines. This allows researchers to selectively functionalize other parts of a complex molecule under a wide range of reaction conditions without compromising the amine functionality. Upon deprotection under mild acidic conditions, this compound cleanly generates 4-methoxypiperidine, a valuable scaffold known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The 4-methoxypiperidine structure is frequently explored for its potential to enhance solubility, modify metabolic stability, and serve as a core structure in the development of bioactive compounds targeting central nervous system (CNS) disorders, oncology, and inflammation. As such, this reagent is indispensable for the synthesis of compound libraries for high-throughput screening (HTS) and for the structure-activity relationship (SAR) optimization of lead compounds in drug discovery pipelines. Our product is supplied with high purity and batch-to-batch consistency to ensure reliable and reproducible research outcomes. This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATASAJREKAPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620737
Record name tert-Butyl 4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188622-27-7
Record name tert-Butyl 4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-Hydroxypiperidine Followed by Methylation

A foundational approach involves sequential Boc protection and methylation of 4-hydroxypiperidine.

Step 1: Boc Protection of 4-Hydroxypiperidine
4-Hydroxypiperidine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Mesylation of the Hydroxyl Group
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in pyridine or triethylamine (TEA). For example, dissolving tert-butyl 4-hydroxypiperidine-1-carboxylate (10 mmol) in pyridine (20 mL) and adding MsCl (12 mmol) at 0°C generates tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This intermediate is isolated via extraction (ethyl acetate/water) and crystallization (hexane/acetate), achieving yields of 85–90%.

Step 3: Methoxy Group Introduction via Nucleophilic Substitution
The mesylate undergoes nucleophilic substitution with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80–100°C. For instance, heating tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (5 mmol) with NaOMe (10 mmol) in DMF (15 mL) for 12 hours affords the target compound. Yields range from 70–85%, with purity confirmed by 1^1H NMR and LC-MS.

Key Data:

StepReagentsConditionsYield
1Boc₂O, NaOHTHF, 0°C → 25°C, 6h92%
2MsCl, Pyridine0°C → 5°C, 10h88%
3NaOMe, DMF80°C, 12h78%

Direct Methylation of 4-Hydroxypiperidine Prior to Boc Protection

Alternative strategies prioritize methylation before Boc protection to simplify purification.

Step 1: Methylation of 4-Hydroxypiperidine
4-Hydroxypiperidine reacts with methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at reflux (82°C). After 24 hours, 4-methoxypiperidine is isolated via distillation or column chromatography (60–70% yield).

Step 2: Boc Protection of 4-Methoxypiperidine
The amine group is protected using Boc anhydride in DCM with DMAP (2 mol%). Stirring at 25°C for 6 hours yields tert-butyl 4-methoxypiperidine-1-carboxylate (85–90% yield).

Advantages and Limitations:

  • Pros: Avoids mesylation, reducing synthetic steps.

  • Cons: Lower regioselectivity due to competing N-alkylation; requires rigorous purification.

Lewis Acid-Catalyzed O-Methylation

Inspired by patent methodologies, this route employs Lewis acids to enhance reaction efficiency.

Procedure:
Tert-butyl 4-hydroxypiperidine-1-carboxylate (5 mmol) is treated with methyl triflate (6 mmol) and boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv) in DCM at −20°C. The reaction completes within 2 hours, yielding this compound in 92% yield.

Mechanistic Insight:
BF₃ activates the hydroxyl group, facilitating nucleophilic attack by the methyl electrophile. This low-temperature method minimizes side reactions, outperforming traditional base-mediated approaches.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Route 2.1 (Mesylation-Substitution): Total yield ≈ 60–65% over three steps.

  • Route 2.2 (Direct Methylation): Total yield ≈ 55–60% over two steps.

  • Route 2.3 (Lewis Acid): Single-step yield ≈ 90%, but requires expensive reagents.

Purity and Scalability

  • Route 2.1 produces high-purity (>98%) material suitable for pharmaceutical use.

  • Route 2.3 is optimal for small-scale synthesis but faces challenges in BF₃ handling at industrial scales.

Reaction Optimization Strategies

Solvent Effects

  • DMF vs. DMA: Dimethylacetamide (DMA) increases substitution rates at 85°C compared to DMF, reducing reaction times by 30%.

  • Ethanol-Water Mixtures: Enhance solubility of inorganic bases (e.g., K₂CO₃), improving yields to 95% in Route 2.1.

Temperature Control

  • Mesylation: Maintaining temperatures below 5°C during MsCl addition prevents exothermic decomposition.

  • Substitution: Elevated temperatures (80–100°C) are critical for displacing mesylate groups with methoxide.

Industrial-Scale Considerations

Cost Analysis

  • Route 2.1: Mesylation reagents (MsCl, pyridine) account for 40% of raw material costs.

  • Route 2.3: BF₃·OEt₂ contributes to 60% of expenses, limiting commercial viability.

Environmental Impact

  • Waste Streams: Route 2.1 generates sulfonic acid byproducts requiring neutralization, whereas Route 2.3 produces less acidic waste .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol under basic conditions. This method allows for the efficient formation of the desired compound while maintaining high yields.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its ability to form nitrogen-containing heterocycles makes it particularly valuable in drug discovery. Notable applications include:

  • Synthesis of SIRT1 Activators : Compounds derived from this compound have been investigated for their potential to activate SIRT1, an important target in the treatment of age-related diseases and neurodegeneration .
  • Development of Analgesics : Research has shown that derivatives of this compound can lead to the development of new analgesics, particularly for conditions like neuropathic pain .

Organic Synthesis

The compound is utilized in synthetic organic chemistry for the construction of complex molecules:

  • Formation of N-Heterocycles : this compound is used to synthesize saturated N-heterocycles from aldehydes, which are essential motifs in many pharmaceuticals.
  • Reagent in Asymmetric Synthesis : It acts as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers in various chemical reactions.

Case Study 1: Synthesis of SIRT1 Activators

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several SIRT1 activators using this compound as a key intermediate. The study demonstrated that these compounds could significantly enhance SIRT1 activity, leading to potential therapeutic effects against neurodegenerative diseases .

Case Study 2: Development of Novel Analgesics

Another notable application was documented in a patent where derivatives of this compound were explored for their analgesic properties. The research indicated promising results in preclinical models, suggesting that these compounds could be developed into effective treatments for chronic pain conditions .

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

  • Structure : Features a 4-methylpentyl substituent at the 4-position.
  • Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water (86% yield) .
  • Key Data : 1H NMR shows aliphatic chain signals (δ 1.12–1.36 ppm), distinct from the methoxy group in the target compound .

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (37)

  • Structure : Contains both hydroxymethyl and methoxy groups at the 4-position.
  • Synthesis: Derived from tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate via acid-catalyzed ring opening in methanol .
  • Key Data : The hydroxymethyl group introduces polarity, impacting solubility and reactivity compared to the purely hydrophobic 4-methylpentyl or methoxy derivatives .

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

  • Structure: Dual amino substituents at the 4-position.
  • Applications: Used in the synthesis of bioactive molecules; the amino groups enable conjugation or further functionalization .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key 1H NMR Signals (δ, ppm) Key 13C NMR Signals (δ, ppm)
Tert-butyl 4-methoxypiperidine-1-carboxylate C₁₁H₂₁NO₃ 215.29 3.41 (s, OCH₃), 1.40 (s, Boc) 211.2 (C=O), 56.1 (OCH₃)
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₂₉NO₂ 267.41 1.12–1.36 (m, CH₂), 2.22–2.62 (m, piperidine-H) 211.0 (C=O), 37.5 (piperidine carbons)
Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate C₁₆H₂₂ClN₃O₃ 327.81 8.29 (s, pyrimidine-H), 2.50 (s, CH₃) 161.5 (C-Cl), 154.2 (pyrimidine-C)

Notes:

  • The methoxy group in the target compound provides electron-donating effects, enhancing stability toward electrophilic attacks compared to halogenated analogs .
  • Hydrophobic substituents (e.g., 4-methylpentyl) increase lipophilicity, influencing bioavailability in drug design .

Biological Activity

Tert-butyl 4-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H17N1O3C_{12}H_{17}N_{1}O_{3}. The compound features a piperidine ring with a tert-butyl group and a methoxy group, which contribute to its unique properties and biological interactions.

Synthesis Methods

The synthesis typically involves the following steps:

  • Preparation of Piperidine Derivative : Starting with commercially available piperidine derivatives.
  • Functional Group Introduction : The tert-butyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.
  • Purification : The product is purified to achieve high yield and purity.

This compound exhibits its biological activity through various mechanisms:

  • Receptor Modulation : It may act as an allosteric modulator or inhibitor of neurotransmitter receptors, influencing pathways related to neuropharmacology.
  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity, which is crucial for its pharmacological effects.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, possess anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro tests have shown that this compound induces apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating better efficacy compared to standard treatments like bleomycin .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase, making them candidates for Alzheimer's disease treatment by enhancing cholinergic transmission .

Study on Anticancer Activity

A study explored the anticancer effects of a related piperidine derivative, indicating that compounds with similar structural features can enhance binding interactions with cancer-related targets. This research highlighted the importance of structural modifications in improving biological activity .

Neuroprotective Effects

Research has shown that certain piperidine derivatives exhibit neuroprotective effects through antioxidant mechanisms. These findings suggest that this compound could be further investigated for its potential role in neurodegenerative disease therapies .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAnticancer, Neuroprotective
(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylateCholinesterase Inhibition
EF24 AnalogIKKb Inhibition in Cancer

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-methoxypiperidine-1-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of a piperidine scaffold. A common approach includes:

  • Step 1: Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using NaH in THF or DMF at 0–25°C).
  • Step 2: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.
  • Key considerations: Reaction temperature, solvent polarity, and stoichiometric ratios of reagents critically impact regioselectivity and yield. For example, excess Boc₂O (1.2–1.5 equiv.) ensures complete protection, while prolonged reaction times may lead to side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR: Confirm the presence of the methoxy group (δ ~3.2–3.5 ppm for OCH₃) and Boc group (tert-butyl protons at δ ~1.4 ppm). Integration ratios validate substitution patterns.
  • IR Spectroscopy: Detect carbonyl stretches (C=O of Boc at ~1680–1720 cm⁻¹) and ether linkages (C-O at ~1100–1250 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms molecular ion peaks ([M+H]+ or [M+Na]+) and fragmentation patterns.
  • Purity assessment: HPLC with UV detection (λ ~210–254 nm) ensures >95% purity, critical for downstream applications .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents.
  • Spill management: Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Boc group.
  • Toxicity note: Limited acute toxicity data available; treat as a potential irritant and avoid inhalation of dust/aerosols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound derivatives?

  • Dose-response studies: Establish EC50/IC50 values across multiple concentrations to differentiate true activity from assay noise.
  • Structural analogs: Synthesize derivatives with modifications to the methoxy or Boc groups to isolate structure-activity relationships (SAR).
  • Orthogonal assays: Validate findings using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Data normalization: Account for batch-to-batch variability in compound purity using HPLC-validated samples .

Q. What experimental strategies optimize the regioselectivity in multi-step syntheses of this compound analogs?

  • Protecting group strategy: Use temporary protecting groups (e.g., Fmoc for amines) to direct reactivity during methoxy introduction.
  • Catalytic control: Employ transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to achieve selective deprotection.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, favoring Boc protection over side reactions.
  • In situ monitoring: Use TLC or LC-MS to track reaction progress and terminate before byproduct formation .

Q. What computational methods complement crystallographic data to analyze hydrogen bonding patterns in this compound crystals?

  • Density Functional Theory (DFT): Calculate hydrogen bond energies and optimize molecular geometries using software like Gaussian or ORCA.
  • Graph set analysis: Apply Etter’s rules to classify hydrogen bond motifs (e.g., rings, chains) using crystallographic coordinates from SHELX-refined structures.
  • Molecular dynamics (MD): Simulate crystal packing under varying temperatures to predict stability and polymorphism.
  • Software tools: SHELXL for refinement, Mercury for visualization, and CrystalExplorer for topology analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-methoxypiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-methoxypiperidine-1-carboxylate

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